3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
CAS No.: 74317-45-6
Cat. No.: VC1788811
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74317-45-6 |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | N-(1-methyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine |
| Standard InChI | InChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15) |
| Standard InChI Key | VWXMRYZUBOAGIS-UHFFFAOYSA-N |
| SMILES | CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO |
| Canonical SMILES | CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO |
Introduction
Chemical Identity and Structural Characteristics
Basic Structure and Properties
3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is a hydroxylated derivative of 3-amino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2). The parent compound, Trp-P-2, has a molecular weight of 197.24 g/mol and contains a pyridoindole core structure . The hydroxylated form features an N-OH group at the 3-position of the heterocyclic structure, which significantly alters its biological activity compared to the parent amine. This hydroxylamine group is critical for the compound's ability to form reactive intermediates that can interact with cellular macromolecules.
Relationship to Tryptophan Pyrolysates
The compound belongs to a family of heterocyclic amines produced during the pyrolysis of tryptophan, an essential amino acid found in protein-rich foods. These compounds are formed during high-temperature cooking processes, particularly in charred or well-done meats. N-hydroxy-Trp-P-2 represents a metabolically activated intermediate of Trp-P-2, which itself has been identified as a potential carcinogen according to independent committees of scientific and health experts .
Metabolic Activation Pathways
N-hydroxylation by Cytochrome P-450
A critical step in the metabolic activation of Trp-P-2 is N-hydroxylation, which is primarily catalyzed by cytochrome P-450 enzymes. This conversion transforms 3-amino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2) into 3-hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole (N-hydroxy-Trp-P-2) . Research has demonstrated that this N-hydroxylation is an obligatory step for the mutagenic activity of Trp-P-2 and its subsequent covalent binding to DNA .
Enzymatic Variation and Specificity
Different cytochrome P-450 isoforms exhibit varying capacities for N-hydroxylation of Trp-P-2. Specifically, PCB-P-448 and MC-P-448 (purified from liver microsomes of polychlorinated biphenyl and 3-methylcholanthrene-treated rats, respectively) show higher activities for inducing mutations by Trp-P-2 compared to PCB-P-450 and PB-P-450 (from PCB- and phenobarbital-treated rats) . This variation in enzymatic activity correlates directly with the amount of N-hydroxy-Trp-P-2 formed and subsequent DNA binding capabilities, indicating the crucial role of specific P-450 isoforms in determining the compound's mutagenic potential .
Secondary Activation Mechanisms
ATP-Dependent Activation in Hepatic Cytosol
Beyond the initial N-hydroxylation, N-hydroxy-Trp-P-2 undergoes further activation in hepatic cytosol through an adenosine triphosphate (ATP)-dependent mechanism. Studies have identified that in hepatic cytosol supplemented with ATP and L-proline, N-hydroxy-Trp-P-2 is converted to a reactive form that readily interacts with DNA . This represents a secondary activation pathway that enhances the mutagenic potential of the already hydroxylated intermediate.
Role of Prolyl Transfer RNA Synthetase
The enzyme responsible for this ATP-dependent activation has been partially purified and identified as prolyl transfer RNA synthetase. This identification was based on cofactor requirements, inhibition patterns by pyrophosphate or adenosine monophosphate, and copurification of their activities . This enzymatic mechanism represents a unique pathway for the bioactivation of N-hydroxy-Trp-P-2, involving an aminoacyl-tRNA synthetase rather than the more commonly implicated phase II metabolic enzymes.
Species-Specific Variations in Metabolic Activation
Comparative Analysis Across Mammalian Species
The capacity for prolyl transfer RNA-dependent covalent binding of N-hydroxy-Trp-P-2 to DNA varies significantly across mammalian species. This activity is highest in rats, followed by mice, hamsters, rabbits, and guinea pigs, in descending order . This hierarchical arrangement largely correlates with the respective prolyl transfer RNA synthetase activities in these species, highlighting the enzyme's role in determining species-specific susceptibility to the mutagenic effects of this compound.
| Species | Relative Binding Capacity | Correlation with Prolyl tRNA Synthetase Activity |
|---|---|---|
| Rats | Highest | Strong positive correlation |
| Mice | High | Strong positive correlation |
| Hamsters | Moderate | Moderate positive correlation |
| Rabbits | Low | Weak positive correlation |
| Guinea Pigs | Lowest | Weak positive correlation |
DNA Binding Mechanisms and Mutagenicity
Formation of Reactive Intermediates
The ultimate reactive form of N-hydroxy-Trp-P-2 responsible for DNA binding has been proposed to involve the formation of N,O-prolyl-3-amino-1-methyl-5H-pyrido[4,3-b]indole . This intermediate represents a novel mechanism for the activation of hydroxylamines, involving the formation of an ester with an amino acid (proline) that enhances the leaving group properties of the hydroxyl moiety, facilitating nucleophilic attack by DNA bases.
Direct Evidence for DNA Binding
Experimental studies have provided direct evidence for the binding of N-hydroxy-Trp-P-2 to DNA. When PCB-P-448 was incubated with calf thymus DNA and reduced nicotinamide adenine dinucleotide phosphate (NADPH), larger amounts of [1-14C]Trp-P-2 bound covalently to DNA compared to when PCB-P-450 or PB-P-450 were used . Additionally, direct binding of N-[ring-3H]hydroxy-Trp-P-2 isolated by high-performance liquid chromatography to calf thymus DNA has been demonstrated, confirming the DNA-reactive properties of this metabolite .
Structural Relatives and Comparative Activities
Related Pyrido[4,3-b]indole Derivatives
The pyrido[4,3-b]indole scaffold serves as a core structure for various biologically active compounds. Recent research has explored the development of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors with potential anticancer properties . While these compounds differ in their substitution patterns and biological targets from N-hydroxy-Trp-P-2, they demonstrate the versatility of the pyrido[4,3-b]indole core as a pharmacophore.
Structure-Activity Relationships
Studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives have revealed structure-activity relationships that might provide insights into the molecular features influencing the biological activity of pyridoindole compounds. For instance, electron-donating groups such as methyl, methoxy, and trimethoxy, when introduced to the aryl ring, maintain or increase antiproliferative activity, whereas electron-withdrawing groups such as fluorine, chlorine, and nitro lead to decreased activity . This pattern suggests that electronic properties of substituents play a critical role in determining the biological interactions of pyrido[4,3-b]indole derivatives.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) has been employed for the isolation and identification of N-hydroxy-Trp-P-2 in metabolic studies . This analytical approach allows for the separation of the hydroxylamine metabolite from other related compounds, facilitating its characterization and quantification in complex biological samples. The development of sensitive and selective analytical methods is crucial for monitoring the formation of this mutagenic intermediate in various experimental and potentially environmental contexts.
Radiometric Assays
Radiometric assays using isotopically labeled compounds (such as [1-14C]Trp-P-2 and N-[ring-3H]hydroxy-Trp-P-2) have been instrumental in studying the DNA binding properties of N-hydroxy-Trp-P-2 . These techniques provide quantitative measures of covalent adduct formation, enabling researchers to assess the relative mutagenic potentials of different metabolic intermediates and the efficiencies of various enzymatic activation pathways.
Implications for Carcinogenesis Research
Role in Food-borne Mutagenesis
The identification of N-hydroxy-Trp-P-2 as a critical mutagenic intermediate of Trp-P-2, a compound formed during the pyrolysis of tryptophan in cooked foods, has significant implications for understanding diet-associated cancer risks. The complex metabolic activation pathways involving both cytochrome P-450-mediated N-hydroxylation and subsequent ATP-dependent activation by prolyl transfer RNA synthetase highlight the multifaceted nature of food-borne mutagen bioactivation.
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